

Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive overview of the preclinical data for **JNJ-42153605**, including its in vitro and in vivo pharmacology, pharmacokinetic properties, and mechanism of action. The information is intended to serve as a detailed technical resource for researchers and professionals in the field of drug development.

Introduction

JNJ-42153605 is a novel small molecule that enhances the activity of the mGluR2 in the presence of the endogenous agonist, glutamate.[1][2] The mGluR2 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the modulation of glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate release, a mechanism of interest for the treatment of various neurological and psychiatric disorders characterized by excessive glutamate signaling. This guide summarizes the key preclinical findings for **JNJ-42153605**, providing a foundation for its potential therapeutic applications.

In Vitro Pharmacology



JNJ-42153605 demonstrates potent and selective positive allosteric modulation of the human mGluR2.

Potency and Efficacy

The potency of **JNJ-42153605** was determined using a [3⁵S]GTPyS binding assay in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2. The compound exhibited an EC₅₀ of 17 nM.[1][2]

Parameter	Value	Assay System
EC50	17 nM	[35S]GTPyS binding assay in CHO cells expressing human mGluR2

Table 1: In Vitro Potency of JNJ-42153605

Selectivity

The selectivity of **JNJ-42153605** was assessed against other mGluR subtypes. The compound showed no agonist or antagonist activity at other mGluR subtypes at concentrations up to 30 μ M.[1]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the central nervous system activity of **JNJ-42153605**, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.

Efficacy in Animal Models

JNJ-42153605 effectively reversed hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The compound demonstrated a dose-dependent effect with an ED $_{50}$ of 5.4 mg/kg (subcutaneous administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, **JNJ-42153605** demonstrated central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3



mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGluR2 activation.

JNJ-42153605 has been shown to inhibit spontaneous locomotion and conditioned avoidance behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

Model	Species	Effect	Dose/ED50	Route of Administration
PCP-Induced Hyperlocomotion	Mouse	Reversal of hyperlocomotion	ED ₅₀ = 5.4 mg/kg	Subcutaneous (s.c.)
REM Sleep	Rat	Inhibition of REM sleep	3 mg/kg	Oral (p.o.)
Spontaneous Locomotion	Rodent	Inhibition	-	-
Conditioned Avoidance	Rat	Inhibition	-	-

Table 2: In Vivo Efficacy of JNJ-42153605

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-42153605**.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo clearance is reported to be moderate to high in both rats and dogs.[1]

Species	Parameter	Value
Rat	Clearance	35 mL/min/kg
Dog	Clearance	29 mL/min/kg

Table 3: Pharmacokinetic Parameters of JNJ-42153605



Mechanism of Action

JNJ-42153605 acts as a positive allosteric modulator of the mGluR2. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. The mGluR2 is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a reduction in neurotransmitter release.



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Figure 1: JNJ-42153605 Signaling Pathway

Experimental Protocols In Vitro [35S]GTPyS Binding Assay

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured in appropriate media and conditions.
- Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.
- Assay: Membranes are incubated with [35S]GTPyS, GDP, glutamate (at a fixed concentration), and varying concentrations of JNJ-42153605.

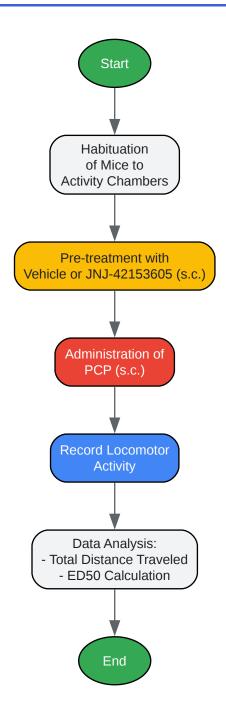


- Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.
- Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo PCP-Induced Hyperlocomotion

- Animals: Male C57BL/6 mice are used.
- Habituation: Mice are habituated to the locomotor activity chambers for a defined period before the experiment.
- Drug Administration: Mice are pre-treated with either vehicle or **JNJ-42153605** (s.c.) at various doses.
- PCP Administration: After a specified pre-treatment time, mice are administered with PCP (typically 5 mg/kg, s.c.) to induce hyperlocomotion.
- Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an automated activity monitoring system.
- Data Analysis: The total distance traveled is calculated and compared between treatment groups. The ED₅₀ is calculated from the dose-response curve.[12][13][14][15][16]





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Figure 2: PCP-Induced Hyperlocomotion Workflow

Conditioned Avoidance Response (CAR) in Rats

 Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used.



- Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]
- Drug Administration: Once the avoidance response is stably acquired, rats are treated with either vehicle or **JNJ-42153605**.
- Testing: The number of successful avoidance responses (moving during the CS before the US) is recorded.
- Data Analysis: The percentage of avoidance failures is calculated and compared between the drug-treated and vehicle groups.

Summary and Conclusion

JNJ-42153605 is a potent and selective positive allosteric modulator of the mGluR2 receptor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic properties, supporting its potential for further development. This technical guide provides a comprehensive summary of the preclinical data for **JNJ-42153605**, highlighting its promise as a novel therapeutic agent for CNS disorders.



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Figure 3: Core Concept of JNJ-42153605

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Foundational & Exploratory





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